2-Iminobiotin
Overview
Description
2-Iminobiotin is a cyclic guanidino analog of biotin that acts as a reversible inhibitor of inducible nitric oxide synthase (iNOS) and neuronal NOS (nNOS; Kis = 21.8 and 37.5 µM for mouse iNOS and rat nNOS, respectively). It also provides sex-specific neuroprotection against hypoxia-ischemia in neonatal rats by an NO-independent mechanism. This compound has also been used to capture membrane-bound proteins through biotin-avidin interactions.
Mechanism of Action
Target of Action
2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .
Mode of Action
This compound interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO biosynthesis pathway . By inhibiting NOS, this compound reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .
Result of Action
The administration of this compound has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of this compound rats compared to vehicle . This suggests that this compound has a neuroprotective effect, potentially due to its inhibition of NO production .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, it has been observed that this compound, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .
Biochemical Analysis
Biochemical Properties
2-Iminobiotin interacts with the biotin-binding protein, streptavidin . The mechanism of action of this compound primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group .
Cellular Effects
This compound has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . It has been observed that this compound improves short-term outcome as demonstrated by an increased survival .
Molecular Mechanism
The mechanism of action of this compound primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group . NOS oxidizes the guanidino-nitrogen of L-arginine to produce nitric oxide and L-citrulline .
Temporal Effects in Laboratory Settings
In a study, it was observed that memory function on day 32 was significantly preserved in all doses of this compound rats compared to vehicle . Also, from day 3 until day 27 rats were monitored periodically for any abnormalities .
Dosage Effects in Animal Models
In a study, adult rats treated with 3 gifts of this compound every 12 h in a dose range of 1.1–30 mg/kg/dose directly upon reperfusion showed significant improved memory and learning after four vessel occlusion compared to vehicle-treated rats .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVANQJRLPIHNS-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158431 | |
Record name | 2-Iminobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-35-2 | |
Record name | 2-Iminobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iminobiotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Iminobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-IMINOBIOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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